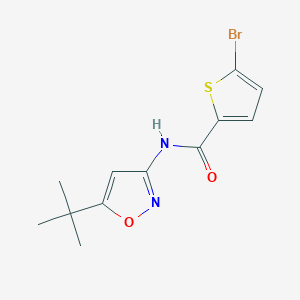![molecular formula C22H17ClF3NO B5137828 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5137828.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cell proliferation and signaling pathways. CTB has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the protein kinase B (Akt) pathway, which are both involved in cell proliferation and survival.
Biochemical and Physiological Effects
CTB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CTB has also been shown to have anti-inflammatory properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTB is its specificity for certain proteins and pathways, which makes it a valuable tool for studying these targets in vitro and in vivo. However, CTB also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
Direcciones Futuras
There are several future directions for research on CTB, including the development of novel CTB-based drugs with improved pharmacological properties, the investigation of CTB's potential applications in other fields, such as immunology and infectious diseases, and the further elucidation of its mechanism of action and biochemical effects.
In conclusion, CTB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CTB is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of CTB involves the reaction of 4-chloro-2-trifluoromethylbenzoic acid with 2-phenylethylamine and thionyl chloride, followed by the reaction with N,N-dimethylformamide and 4-chloro-2-(trifluoromethyl)aniline. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CTB has been used as a retrograde tracer to map neural pathways in the brain. In cancer research, CTB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In drug discovery, CTB has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO/c23-17-12-13-20(19(14-17)22(24,25)26)27-21(28)18-9-5-4-8-16(18)11-10-15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUUYTXORQAAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137850.png)
![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)